molecular formula C42H72O36 B1674730 Lentinan CAS No. 37339-90-5

Lentinan

Cat. No. B1674730
CAS RN: 37339-90-5
M. Wt: 1153 g/mol
InChI Key: MAXBMUKIXLNXGX-AWEKESGGSA-N
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Description

Lentinan is a polysaccharide isolated from the fruit body of shiitake mushroom (Lentinula edodes). It is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da .


Synthesis Analysis

Lentinan can be synthesized using green methods. For instance, lentinan has been used as a reducing and stabilizing agent in the green synthesis of palladium nanoparticles . Another study showed that fermenting Lentinula edodes with Bacillus subtilis natto increased the lentinan extraction yield by 87.13% .


Molecular Structure Analysis

Lentinan is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . The structure of lentinan is not suitable for 1HNMR detection .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving lentinan .


Physical And Chemical Properties Analysis

Lentinan has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . It is soluble in alkali solution or formic acid . It is stable if stored as directed; avoid strong oxidizing agents .

Scientific Research Applications

Anti-Tumor Effect

Lentinan has been extensively researched for its anti-tumor effects. Studies have shown that its chemical properties are closely related to these effects. The anti-tumor activities of lentinan are linked to immune enhancement, inhibition of tumor growth, and synergistic anti-tumor effects in chemotherapy (Ji Chen-fen, 2013). Further research on the structure-activity relationships of lentinan is needed to provide a better scientific basis for its development and application.

Immunomodulatory Effects in Animal Health

Lentinan has shown promising results in enhancing disease-resistant immunity in chicken production. It has been observed to improve survival rate, immune organ index, enzyme activity, and in vitro bacteriostatic activity in chickens, while also reducing feed conversion ratio and lipid peroxide (Feng We, 2013).

Extraction, Purification, and Structural Analysis

Significant progress has been made in the extraction and purification processes of lentinan. Understanding the structure and chain conformation of lentinan is crucial, as these aspects are fundamental to its bioactivities, especially in anti-cancer treatment (Yangyang Zhang et al., 2011).

Clinical Applications in Cancer Treatment

Lentinan has been applied in the treatment of various cancers, particularly in combination with chemotherapy. It's utilized mainly in ancillary drug therapy and in improving the prognosis of cancer treatments (H. Min, 2010). Studies have reported its use in lung cancer treatment, showing effectiveness and safety when combined with chemotherapy agents like cisplatin (Chenchen Zhao et al., 2021).

Hematopoietic and Immunological Studies

In a syngeneic model of acute myeloid leukemia, lentinan showed hematopoietic and immunological benefits. It resulted in weight gains, increased white blood cells and cytotoxic T-cells, and a reduction in anti-inflammatory cytokines in animal models. Lentinan combined with standard cancer treatments showed improved survival and reduced cachexia (E. McCormack et al., 2010).

Quality Control in Production

The quality control of lentinan is essential for its therapeutic efficacy. Research has shown that batch-to-batch consistency, molecular weight, polydispersity index, and immunomodulatory effects arecrucial factors in maintaining the quality of lentinan products. This includes studies on its chemical composition, triple-helical conformation, and molecular weight variations due to different production processes, all of which impact its immunological activities (Ying Wang et al., 2020).

Immunostimulatory Drug and Signal Transduction Pathways

Lentinan is known for its role as a biological defense modifier. The signal transduction pathways induced by lentinan, including MAPKs such as ERK1/2 and JNK1/2, play a key role in its immunomodulating activity. These pathways are crucial for understanding how lentinan activates the immune system, particularly in the context of anti-cancer therapies (Xiaojuan Xu et al., 2011).

Protective and Reparative Effects on Oxidative Damage

Research has also explored lentinan's potential in preventing skin oxidative damage. Extracted from Lentinus edodes, lentinan has shown significant anticancer, antibacterial, antiviral, and anticoagulant effects, with promising results in protecting against oxidative damage in skin cells (Yusha Zi et al., 2018).

Safety And Hazards

Lentinan has been reported to cause shiitake mushroom dermatitis . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Future studies should examine how Lentinan interacts with and potentially enhances the efficacy of existing treatment modalities like chemotherapy and immunotherapy . There is a lack of long-term studies on the impact of Lentinan treatment, particularly concerning potential side effects and the effectiveness of the treatment .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXBMUKIXLNXGX-DMWITZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190781
Record name Lentinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biomoduline

CAS RN

37339-90-5
Record name Lentinan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lentinan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lentinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
15,600
Citations
Y Zhang, S Li, X Wang, L Zhang, PCK Cheung - Food hydrocolloids, 2011 - Elsevier
Lentinan, a β-(1 → 3)-d-glucan isolated from a common edible mushroom, Lentinus edodes, is known as a biologically active macromolecules with very strong host-mediated anti-…
Number of citations: 480 www.sciencedirect.com
K Ina, T Kataoka, T Ando - Anti-Cancer Agents in Medicinal …, 2013 - ingentaconnect.com
… lentinan more efficiently in the treatment of gastric cancer, immunological effects provided by -glucans, a possible mode of action of lentinan… of lentinan in the treatment of gastric cancer. …
Number of citations: 257 www.ingentaconnect.com
Z Rao, Y Dong, X Zheng, K Tang, J Liu - Biocatalysis and Agricultural …, 2021 - Elsevier
… Lentinan is the … that lentinan has multiple functions of antivirus, antitumor, regulating immune function and stimulating interferon formation. Since the functional characteristics of lentinan …
Number of citations: 25 www.sciencedirect.com
L Zhang, X Li, X Xu, F Zeng - Carbohydrate Research, 2005 - Elsevier
… the antitumor activity of lentinan. In the present work, lentinan was degraded by ultrasonic … conformation.29, 30 The conformations of lentinan and its fractions were investigated by SEC-…
Number of citations: 392 www.sciencedirect.com
T Sasaki, N Takasuka - Carbohydrate Research, 1976 - Elsevier
… lentinan is somewhat different from that reported4 for the complex with the fractions from … linkages in the lentinan molecule. Accordingly, we re-examined the structure of lentinan and its …
Number of citations: 444 www.sciencedirect.com
G Chihara, J Hamuro, YY Maeda, T Shiio… - Cancer detection and …, 1987 - europepmc.org
… application of lentinan, a strictly purified beta-1,6:beta-1,3-glucan, are reviewed. Lentinan exerts a … The antitumor action of lentinan is host-mediated. Compared to other well-known …
Number of citations: 210 europepmc.org
YY Maeda, G Chihara - Nature, 1971 - nature.com
… caused by lentinan is the result of stimulation of cell-mediated responses, so that lentinan will … Further studies on the influences of lentinan in other cell-mediated responses, such as …
Number of citations: 249 www.nature.com
N Markova, V Kussovski, I Drandarska… - International …, 2003 - Elsevier
… Lentinan conferred protection against M .tuberculosis in mice. As was observed, Lentinan … macrophages extracted from animals treated with Lentinan appeared to be highly stimulated…
Number of citations: 105 www.sciencedirect.com
JP Fruehauf, GD Bonnard, RB Herberman - Immunopharmacology, 1982 - Elsevier
… lentinan has been shown in this study to augment IL-1 production by human monocytes. Stimulation of IL-1 by lentinan … In the present study, we have examined the ability of lentinan to …
Number of citations: 126 www.sciencedirect.com
Y Zhang, M Zhang, Y Jiang, X Li, Y He, P Zeng… - Journal of cancer …, 2018 - Springer
… Lentinan injection is a clinically approved drug in several countries in Asia. The purpose of … mechanisms of lentinan. Most importantly, the clinical effectiveness of lentinan as an adjuvant …
Number of citations: 98 link.springer.com

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